

A Technical Guide to the Synthesis of Drometrizole Trisiloxane (Mexoryl XL)

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Compound of Interest

Compound Name: *Drometrizole trisiloxane*

Cat. No.: *B123347*

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Introduction

Drometrizole Trisiloxane, known by the trade name Mexoryl XL, is a lipophilic benzotriazole derivative widely utilized as a broad-spectrum UV filter in sunscreen and cosmetic formulations. [1][2][3] Its molecular structure allows for the absorption of both UVA and UVB radiation, with absorption peaks at approximately 303 nm (UVB) and 344 nm (UVA). [2] A key feature of **Drometrizole Trisiloxane** is its photostability, which allows it to remain effective without significant degradation upon exposure to sunlight. [1] This guide provides an in-depth overview of the core synthesis pathways, key precursors, and experimental considerations for the production of **Drometrizole Trisiloxane**.

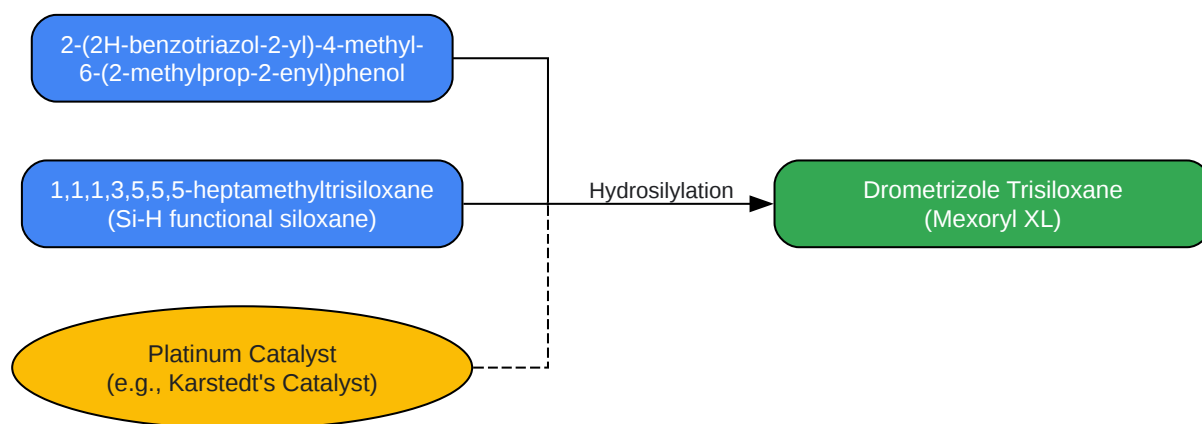
Core Synthesis Pathway: Hydrosilylation

The primary and most commercially significant pathway for the synthesis of **Drometrizole Trisiloxane** is a platinum-catalyzed hydrosilylation reaction. [1] This process involves the addition of a silicon-hydrogen (Si-H) bond from a trisiloxane precursor across the carbon-carbon double bond of an allyl-functionalized benzotriazole intermediate. [1] This method offers precise control over the final molecular architecture. [1]

The overall reaction can be summarized as the coupling of two key precursors:

- 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol: The UV-absorbing chromophore with an allyl group for reaction.
- 1,1,1,3,5,5,5-heptamethyltrisiloxane: The silicon-containing component that provides the trisiloxane backbone.[4][5]

This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst.[4]



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Diagram 1: Core Hydrosilylation Synthesis Pathway

Key Precursors and Intermediates

The successful synthesis of **Drometrizole Trisiloxane** is dependent on the quality and purity of its precursors.

Precursor / Intermediate	Chemical Name	Role in Synthesis
Precursor 1	2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol	UV-absorbing benzotriazole core with an allyl functional group.[4][6]
Precursor 2	1,1,1,3,5,5,5-heptamethyltrisiloxane	Provides the Si-H bond and the trisiloxane backbone.[4][5][7]
Catalyst	Platinum-based complexes (e.g., Karstedt's catalyst)	Catalyzes the addition of the Si-H bond across the C=C double bond.[4]

The synthesis of the primary intermediate, 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol, is itself a multi-step process that can be achieved through various methods, often involving the coupling of a benzotriazole derivative with a substituted phenol.[6][8]

Experimental Protocols

While specific industrial protocols are proprietary, the following outlines a generalized methodology for the hydrosilylation step based on information disclosed in patents and chemical literature.[4]

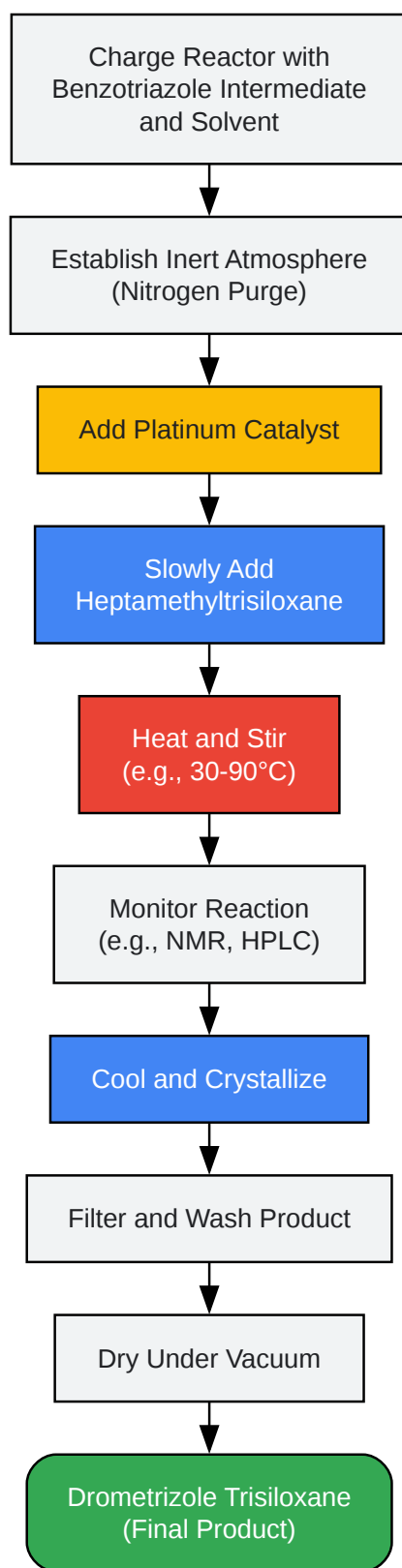
Objective: To synthesize **Drometrizole Trisiloxane** via platinum-catalyzed hydrosilylation.

Materials:

- 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol
- 1,1,1,3,5,5,5-heptamethyltrisiloxane
- Karstedt's catalyst (or another suitable platinum catalyst)
- An appropriate organic solvent (e.g., toluene, 2-methyltetrahydrofuran, isopropyl acetate).[4]
- Inert gas (Nitrogen or Argon)

Generalized Procedure:

- **Reactor Setup:** A suitable reactor is charged with 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol and the chosen solvent.[\[4\]](#)
- **Inert Atmosphere:** The reactor is purged with an inert gas, such as nitrogen, to remove oxygen and moisture, which can interfere with the catalyst.[\[4\]](#)
- **Catalyst Introduction:** The platinum catalyst is added to the stirred mixture.[\[4\]](#)
- **Siloxane Addition:** 1,1,1,3,5,5,5-heptamethyltrisiloxane is slowly added to the reactor.
- **Heating and Reaction:** The reaction mixture is heated to a specified temperature, typically between 30°C and 90°C, and stirred for a period sufficient to ensure complete reaction.[\[4\]](#) Reaction progress can be monitored using techniques like NMR or chromatography.
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled. The product may be isolated through crystallization, filtration, and washing with a suitable solvent mixture (e.g., isopropanol/methanol/water).[\[4\]](#)
- **Drying:** The final product is dried under vacuum to yield **Drometrizole Trisiloxane** as a crystalline solid.[\[4\]](#)



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Diagram 2: Generalized Experimental Workflow

Quantitative Data from Cited Experiments

The following table summarizes quantitative data from example syntheses described in the patent literature. These values represent specific experimental outcomes and may vary based on reaction scale and conditions.

Parameter	Example 1 (Toluene)[4]	Example 2 (Isopropanol)[4]	Example 3 (2-MeTHF)[4]
Reactant 1 (Benzotriazole Intermediate)	5.0 g	5.0 g	5.0 g
Solvent	Toluene (5 ml)	Isopropanol (5 ml)	2-Methyltetrahydrofuran (5 ml)
Reaction Temperature	65°C	65°C	Not Specified (Heated)
Final Product Mass	7.82 g	8.0 g	8.0 g
Yield	87%	89%	89%
Purity	> 99%	> 99%	> 99%

Note: The data presented are derived from specific examples in patent literature and serve as a guide.[\[4\]](#) Actual results will depend on the precise experimental conditions employed.

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